S-Phenyl-N-acetylcysteine
Overview
Description
Synthesis Analysis
The synthesis of S-Phenyl-N-acetylcysteine involves chemical reactions that introduce the phenyl group to the N-acetylcysteine molecule. The specific methods and conditions for synthesis can vary, but generally involve the acetylation of cysteine followed by the introduction of the phenyl group. However, detailed synthesis procedures specific to S-Phenyl-N-acetylcysteine were not directly found in the searched literature.
Molecular Structure Analysis
The molecular structure of S-Phenyl-N-acetylcysteine includes a phenyl group attached to the nitrogen atom of N-acetylcysteine. This structural modification potentially alters its chemical and physical properties compared to NAC. Detailed molecular structure analysis would provide insights into how this modification affects its reactivity and interaction with other molecules, but specific studies on this aspect were not identified in the provided papers.
Chemical Reactions and Properties
N-acetylcysteine is known for its reactivity with oxidant species, such as hydrogen peroxide, hydroxyl radical, superoxide, and hypochlorous acid, acting as a powerful scavenger (Aruoma et al., 1989). While S-Phenyl-N-acetylcysteine shares some foundational chemical properties with NAC due to the presence of the acetyl and cysteine components, the addition of the phenyl group could modify its antioxidant capacity or the specificity of its interactions with radicals and other entities. However, specifics on the chemical reactions and properties directly related to S-Phenyl-N-acetylcysteine were not highlighted in the literature reviewed.
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of S-Phenyl-N-acetylcysteine, including its reactivity, pharmacokinetics, and potential toxicity, are foundational to understanding its applications and safety. N-acetylcysteine itself is known for its role in detoxification, acting as a precursor to glutathione and participating in conjugation reactions to neutralize toxins (Kelly, 1998). The specific chemical properties of S-Phenyl-N-acetylcysteine could differ significantly due to the phenyl modification, impacting its biological activity and potential use cases.
Scientific Research Applications
Mucolytic Agent and Treatment for Various Conditions : It is used as a mucolytic agent for chronic bronchitis, paracetamol poisoning, and in preventing cardiotoxicity and hemorrhagic cystitis. It also interacts with drugs like paracetamol and glutathione (Holdiness, 1991).
Treatment of Cutaneous Inflammation : S-Phenyl-N-acetylcysteine reduces skin swelling and inflammation in certain hypersensitivity reactions, potentially aiding in treating cutaneous inflammation mediated by tumor necrosis factor-alpha (Senaldi et al., 1994).
Psychiatric Disorder Treatment : It shows promising results in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, with potential therapeutic potential beyond antioxidant effects (Dean, Giorlando, & Berk, 2011).
Antioxidant Action : It effectively scavenges various reactive oxygen species but does not react with superoxide (Aruoma, Halliwell, Hoey, & Butler, 1989).
Acetaminophen Poisoning Treatment : Its inhalational form as an intravenous solution is stable and bacteria-free, offering an alternative to traditional oral administration for treating acetaminophen poisoning (Dribben, Porto, & Jeffords, 2003).
Prevention of Radiocontrast-Induced Nephropathy : It shows potential in preventing this condition through its vasodilatory and antioxidant properties, although its effectiveness remains inconclusive (Fishbane et al., 2004).
Liver Protection : It protects against acetaminophen-induced liver damage by increasing glutathione synthesis and preventing glutathione depletion (Lauterburg, Corcoran, & Mitchell, 1983).
Multiple Clinical Applications : It is used in preventing chronic obstructive pulmonary disease exacerbation, kidney damage during imaging procedures, influenza virus treatment, and infertility treatment (Millea, 2009).
Industrial Exposure Indicator : S-phenyl-N-acetylcysteine in urine is not a better indicator of industrial exposure to benzene than phenol in urine (Jongeneelen et al., 1987).
Treatment in Neurodegenerative Diseases : S-Phenyl-N-acetylcysteine shows potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as neuropathic pain and stroke, with no significant side effects observed (Tardiolo, Bramanti, & Mazzon, 2018).
properties
IUPAC Name |
(2R)-2-acetamido-3-phenylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICOZWHZVMOPJS-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905052 | |
Record name | S-Phenyl-N-acetylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | S-Phenyl-N-acetylcysteine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16573 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
S-Phenyl-N-acetylcysteine | |
CAS RN |
4775-80-8 | |
Record name | Phenylmercapturic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4775-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Phenyl-N-acetylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Phenyl-N-acetylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-acetamido-3-phenylsulfanylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYL-S-PHENYL-L-CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XI8247P0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.